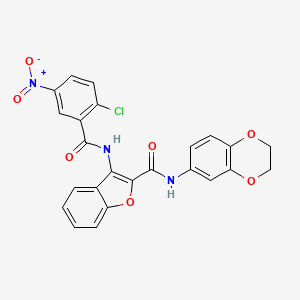
3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H16ClN3O7 and its molecular weight is 493.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potential through a comprehensive review of available literature.
Chemical Structure
The compound features several notable structural elements:
- Chloro and Nitro Substituents: These groups are often associated with enhanced biological activity.
- Benzofuran and Benzodioxin Moieties: These heterocyclic structures are known for various pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to this structure often exhibit antimicrobial activity. The presence of the nitro group is particularly significant as it has been linked to antibacterial effects against Gram-positive bacteria. For instance, studies on related benzoxazole derivatives have shown selective antibacterial activity against strains like Bacillus subtilis and antifungal activity against Candida albicans .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Compounds with similar frameworks have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzoxazole Derivatives | MCF-7 | 15 | Apoptosis induction |
| Benzodioxin Derivatives | A549 | 20 | Cell cycle arrest |
| Nitro-substituted Compounds | PC3 | 10 | Inhibition of proliferation |
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity (SAR) is crucial for optimizing drug design. Variations in substituents can significantly alter potency and selectivity. For example, the introduction of electron-donating groups has been shown to enhance the activity of similar compounds .
Case Studies
Several case studies highlight the biological efficacy of compounds similar to This compound :
-
Study on Antibacterial Activity:
A study evaluated the antibacterial properties of a series of benzoxazole derivatives, revealing that certain modifications led to enhanced activity against Staphylococcus aureus with minimal toxicity to human cells . -
Cytotoxicity Assessment:
Another investigation assessed the cytotoxic effects of nitro-substituted benzofuran derivatives on various cancer cell lines. Results indicated significant apoptotic effects in MCF-7 cells, suggesting a promising avenue for further research .
The biological activity is hypothesized to involve:
- DNA Intercalation: Nitro groups may facilitate interactions with DNA, leading to strand breaks.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
特性
IUPAC Name |
3-[(2-chloro-5-nitrobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O7/c25-17-7-6-14(28(31)32)12-16(17)23(29)27-21-15-3-1-2-4-18(15)35-22(21)24(30)26-13-5-8-19-20(11-13)34-10-9-33-19/h1-8,11-12H,9-10H2,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQWWTAKIIBEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














